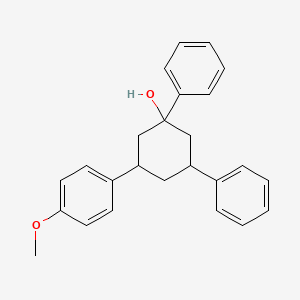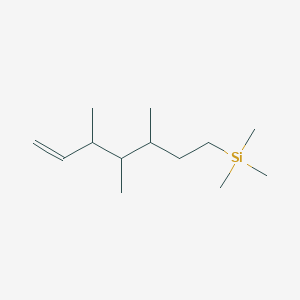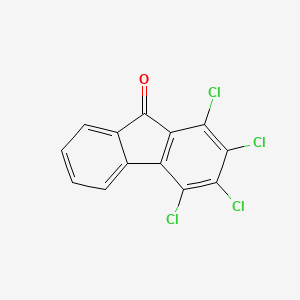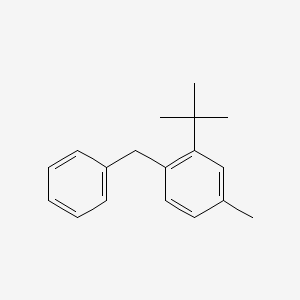![molecular formula C13H19NO3 B14389945 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine CAS No. 90055-03-1](/img/structure/B14389945.png)
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is an organic compound characterized by a pyridine ring substituted with a propoxy group, which is further substituted with an oxan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the use of oxan-2-yl derivatives and propoxy intermediates under controlled conditions to achieve the desired substitution on the pyridine ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridalyl: A compound with a similar pyridine core but different substituents, used as an insecticide.
3-(oxan-2-yloxy)phenol: Another compound with an oxan-2-yloxy group, but attached to a phenol ring instead of a pyridine ring.
Uniqueness
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90055-03-1 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
3-[3-(oxan-2-yloxy)propoxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-2-8-16-13(6-1)17-10-4-9-15-12-5-3-7-14-11-12/h3,5,7,11,13H,1-2,4,6,8-10H2 |
Clé InChI |
ONRJRGKJVMLNKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCOC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


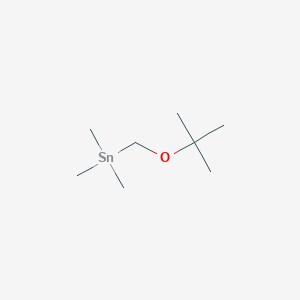
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)

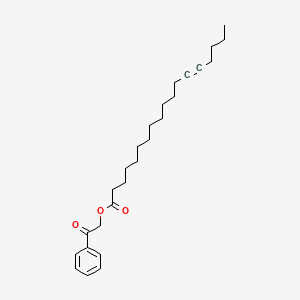
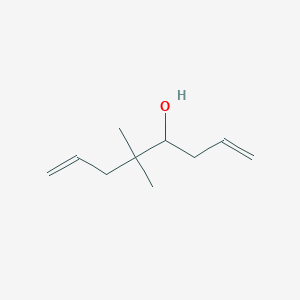
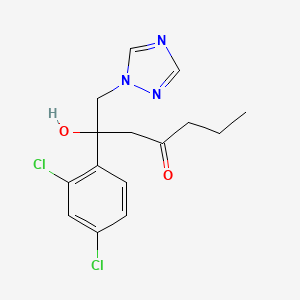
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
